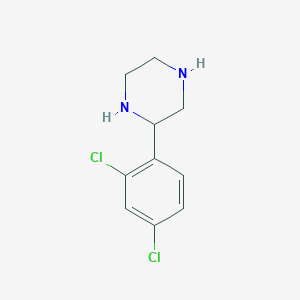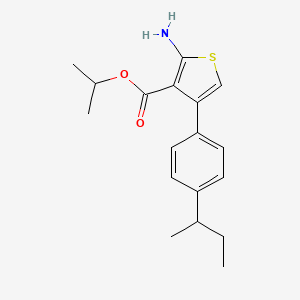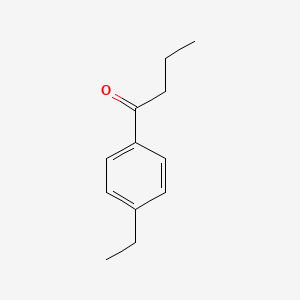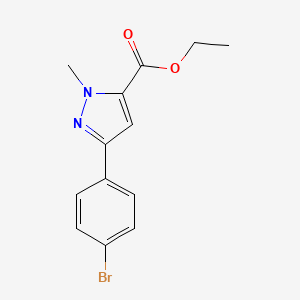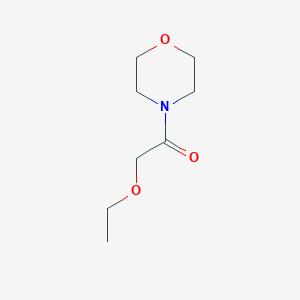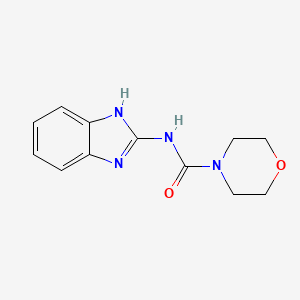
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine
Vue d'ensemble
Description
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, also known as MPMP, is a heterocyclic compound that belongs to the class of pyridine derivatives. It has been studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Pyrrolidines, including derivatives related to 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, are significant due to their biological effects and applications in medicine, dyes, and agrochemical substances. The synthesis of pyrrolidines through polar [3+2] cycloaddition reactions demonstrates the compound's utility in creating structurally complex and biologically relevant molecules under mild conditions (Żmigrodzka et al., 2022).
Nicotinic Acetylcholine Receptor Ligands
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine derivatives, such as ABT-089, have shown cognition-enhancing properties in rodent and primate models, indicating potential applications in treating cognitive disorders. These compounds offer a balance of biological activity and favorable oral bioavailability, making them attractive candidates for further evaluation (Lin et al., 1997).
Coordination Chemistry and Catalysis
The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, which are structurally related to 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, have been explored for their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Regioselective Methylation
Innovative catalytic methods have been developed for the direct introduction of methyl groups onto aromatic rings, such as pyridines, by leveraging the reactivity between aromatic and non-aromatic compounds. This method uses methanol and formaldehyde as key reagents, showcasing an application in modifying pyridine derivatives in a regioselective manner (Grozavu et al., 2020).
Enantioselective Catalysis
The catalyzed direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, using a catalyst derived from 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, highlights the compound's role in enantioselective synthesis. The process achieved high yield and excellent regio- and enantioselectivity, underlining its significance in organic synthesis (Chowdhury & Ghosh, 2009).
Propriétés
IUPAC Name |
3-methyl-2-(pyrrolidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-11(9)8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXWAABBOJXAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636222.png)
![2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B1636224.png)
![[(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B1636244.png)



